molecular formula C13H4BrF6NO3 B13428824 2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13428824
M. Wt: 416.07 g/mol
InChI Key: IDPUHYWPXTULIV-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Halogenation: Sequential introduction of bromine and fluorine atoms under controlled conditions.

    Etherification: Formation of the phenoxy linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under specific conditions to yield various products.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Phenoxy Compounds: From substitution reactions.

Scientific Research Applications

2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In general, the presence of multiple halogen atoms and a nitro group can influence its reactivity and interaction with biological targets. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2-Bromo-4-fluoro-6-nitrophenol
  • 4-Bromo-2-fluoro-5-nitrophenol

Properties

Molecular Formula

C13H4BrF6NO3

Molecular Weight

416.07 g/mol

IUPAC Name

2-(4-bromo-2-fluoro-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4BrF6NO3/c14-6-3-9(17)12(10(4-6)21(22)23)24-11-7(15)1-5(2-8(11)16)13(18,19)20/h1-4H

InChI Key

IDPUHYWPXTULIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)Br)[N+](=O)[O-])F)C(F)(F)F

Origin of Product

United States

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